
H-DL-Arg-DL-Arg-NH2.3HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-DL-Arg-DL-Arg-NH2.3HCl は、H-DL-アルギニン-DL-アルギニン-アミド三塩酸塩としても知られており、合成ペプチド誘導体です。この化合物は、2 つのアルギニン残基とアミド基の存在が特徴であり、生化学および製薬研究において貴重な試薬となっています。それはしばしば酵素活性やペプチド合成に関連する研究で使用されます。
準備方法
合成経路および反応条件
H-DL-Arg-DL-Arg-NH2.3HCl の合成は、通常、DL-アルギニン残基のカップリングに続いてアミド化を行うことで行われます。このプロセスは、DL-アルギニンのアミノ基とカルボキシル基を保護し、不要な副反応を防ぐことから始まります。保護された DL-アルギニンは、次に、1-ヒドロキシベンゾトリアゾール (HOBt) などの触媒の存在下、ジシクロヘキシルカルボジイミド (DCC) または N,N’-ジイソプロピルカルボジイミド (DIC) などのカップリング試薬を使用してカップリングされます。 カップリング後、保護基が除去され、生成されたジペプチドは、酸性条件下でアンモニアまたはアミン源を使用してアミド化され、最終生成物が得られます .
工業生産方法
This compound の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスでは、自動ペプチド合成装置や大型反応器を使用することにより、高収率と高純度が確保されます。反応条件は、副生成物を最小限に抑え、合成効率を最大化するために最適化されています。 精製は、通常、結晶化またはクロマトグラフィー技術によって行われます .
化学反応解析
反応の種類
This compound は、次のようなさまざまな化学反応を起こします。
酸化: アルギニン残基のグアニジノ基は、尿素誘導体に変換されるように酸化することができます。
還元: 還元反応は、アミド基をアミンに変換することができます。
置換: この化合物は、特にグアニジノ基において、求核置換反応に参加することができます。
一般的な試薬および条件
酸化: 一般的な酸化剤には、過酸化水素 (H2O2) や過マンガン酸カリウム (KMnO4) があります。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が使用されます。
置換: ヒドロキシルアミンやチオールなどの求核剤は、塩基性条件下で使用することができます。
生成される主な生成物
酸化: 尿素誘導体およびアルギニンの他の酸化型。
還元: 元の化合物のアミン誘導体。
化学反応の分析
Types of Reactions
H-DL-Arg-DL-Arg-NH2.3HCl undergoes various chemical reactions, including:
Oxidation: The guanidino groups in arginine residues can be oxidized to form urea derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the guanidino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxylamine or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Urea derivatives and other oxidized forms of arginine.
Reduction: Amine derivatives of the original compound.
Substitution: Substituted arginine derivatives with modified guanidino groups.
科学的研究の応用
H-DL-Arg-DL-Arg-NH2.3HCl は、科学研究において幅広い応用範囲を持っています。
化学: ペプチド合成の試薬として、およびさまざまな化学反応における求核剤として使用されます。
生物学: 特にアルギニン残基を含む酵素活性の研究に使用されます。
医学: 抗菌作用や抗ウイルス作用を含む、潜在的な治療効果について調査されています。
作用機序
H-DL-Arg-DL-Arg-NH2.3HCl の作用機序は、主にアルギニン残基を認識する酵素や受容体などの特定の分子標的との相互作用を含みます。この化合物は、これらの酵素の基質または阻害剤として作用し、その活性を調節することができます。アルギニン残基のグアニジノ基は、酵素の活性部位への結合に重要な役割を果たし、その触媒機能に影響を与えます。 さらに、アミド基は、酵素-基質複合体を安定化する水素結合やその他の相互作用に参加することができます .
類似化合物との比較
類似化合物
H-D-Arg-NH2.2HCl: 単一のアルギニン残基とアミド基を持つ類似の化合物。
H-Arg-Arg-NH2: 2 つのアルギニン残基を持つ別のジペプチドだが、三塩酸塩の形ではない。
H-Tyr-D-Arg-Phe-Gly-NH2: アミノ酸組成が異なるが、類似のアミド機能を持つテトラペプチド
独自性
H-DL-Arg-DL-Arg-NH2.3HCl は、2 つの DL-アルギニン残基とアミド基の特定の組み合わせによりユニークであり、これは独特の生化学的特性を与えます。その三塩酸塩の形は、溶解性と安定性を高め、さまざまな研究用途に適しています。 D-アルギニンとL-アルギニンの両方の残基が存在することにより、酵素相互作用と生物活性に対する立体化学効果の研究が可能になります .
特性
分子式 |
C12H30Cl3N9O2 |
|---|---|
分子量 |
438.8 g/mol |
IUPAC名 |
2-amino-N-[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-5-(diaminomethylideneamino)pentanamide;trihydrochloride |
InChI |
InChI=1S/C12H27N9O2.3ClH/c13-7(3-1-5-19-11(15)16)10(23)21-8(9(14)22)4-2-6-20-12(17)18;;;/h7-8H,1-6,13H2,(H2,14,22)(H,21,23)(H4,15,16,19)(H4,17,18,20);3*1H |
InChIキー |
IZNXLXQASLNBBG-UHFFFAOYSA-N |
正規SMILES |
C(CC(C(=O)NC(CCCN=C(N)N)C(=O)N)N)CN=C(N)N.Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


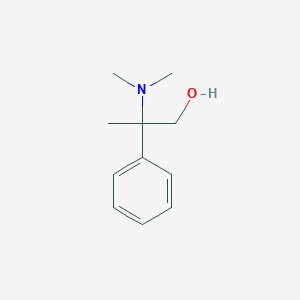
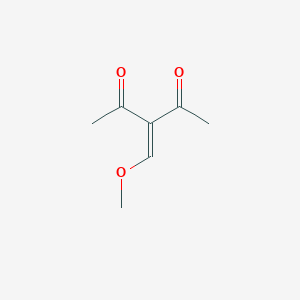
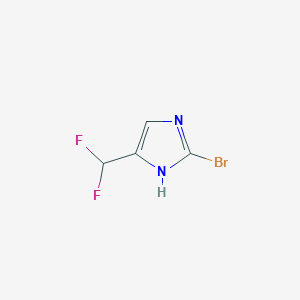
![(S)-(R)-1-((4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)oxy)propan-2-yl 2-(((benzyloxy)carbonyl)amino)propanoate](/img/structure/B12110662.png)
![(2R,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-fluorophenyl)-2-hydroxypropanoic acid](/img/structure/B12110670.png)
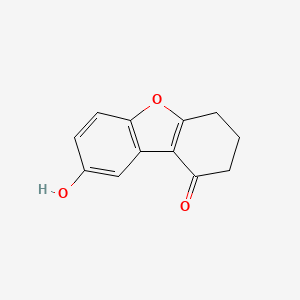
![2-[2,4-Dihydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-3,5,7-trihydroxy-2,3-dihydrochromen-4-one](/img/structure/B12110677.png)

![2-[[2-[[1-[5-(Diaminomethylideneamino)-2-[(2,5-dihydroxybenzoyl)amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]butanoic acid](/img/structure/B12110693.png)
![N-(2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl)prop-2-enamide](/img/structure/B12110695.png)
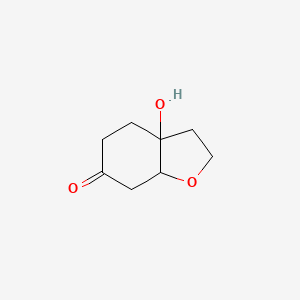
![(3S,6S)-3-((tert-Butoxycarbonyl)amino)-4-oxo-1,2,3,4,6,7-hexahydroazepino[3,2,1-hi]indole-6-carboxylic acid](/img/structure/B12110716.png)


